molecular formula C11H19F3N2O2 B8005385 tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate

tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate

Cat. No.: B8005385
M. Wt: 268.28 g/mol
InChI Key: ARDURZHJNUKSSD-UHFFFAOYSA-N
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Description

tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate is a fluorinated piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring and a tert-butyl carbamate (Boc) protecting group. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease inhibitors, where the Boc group facilitates selective amine protection during multi-step reactions . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in optimizing drug candidates for improved pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl N-[4-(trifluoromethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-10(11(12,13)14)4-6-15-7-5-10/h15H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDURZHJNUKSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylating agents. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of functional groups, selective trifluoromethylation, and subsequent deprotection. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, facilitating the development of new chemical entities.

Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideN-oxides
ReductionLithium aluminum hydrideAmines
SubstitutionAmines, thiolsVarious derivatives

Biological Research

In biological studies, tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate is utilized to investigate the effects of trifluoromethyl groups on biological activity. It serves as a model compound for evaluating pharmacokinetics and pharmacodynamics in drug development.

Case Study : Research has shown that compounds similar to this carbamate exhibit strong bactericidal properties against drug-resistant Gram-positive bacteria, such as MRSA and VREfm, at low concentrations comparable to last-resort antibiotics .

Medicinal Chemistry

The compound is explored for potential therapeutic applications, particularly in developing drugs targeting specific biological pathways. Its mechanism of action involves interaction with molecular targets like enzymes and receptors.

Example : Inhibitors derived from this compound have demonstrated efficacy in restoring insulin sensitivity in diet-induced obesity models in vivo .

Industrial Applications

In the industrial sector, this compound is employed in producing agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity. The trifluoromethyl group enhances its effectiveness in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine Ring

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate
  • Substituent: 4-Cyanopyridin-2-yl group.
  • Molecular Formula : C₁₆H₂₂N₄O₂ (MW ≈ 302.3 g/mol).
  • This compound is often used in heterocyclic chemistry for constructing ligands with specific binding affinities .
  • Applications : Useful in synthesizing receptor antagonists due to pyridine’s coordination capacity .
tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate
  • Substituent : Fluorine atom at the 4-position.
  • Molecular Formula : C₁₁H₂₀FN₂O₂ (MW ≈ 257.3 g/mol).
  • Key Differences : Fluorine’s smaller size and high electronegativity reduce steric hindrance and increase polarity compared to -CF₃. This enhances aqueous solubility but may reduce membrane permeability .
  • Applications : Common in CNS drug discovery, where fluorine’s polarity aids blood-brain barrier penetration .
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
  • Substituent : 3-Trifluoromethylphenyl group attached via a methylene bridge.
  • Molecular Formula : C₁₈H₂₃F₃N₂O₂ (MW ≈ 356.4 g/mol).
  • This structural motif is prevalent in protease inhibitor design .

Functional Group Comparisons

Compound Substituent Molecular Weight (g/mol) Solubility Stability (Acidic Conditions) Key Applications
tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate -CF₃ on piperidine ~268.2 Low (hydrophobic) Boc cleavage at pH < 3 Kinase inhibitors
tert-Butyl (trans-3-hydroxypiperidin-4-yl)carbamate -OH on piperidine ~244.3 High (polar) Boc stable Antibiotics
tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate Piperidinylmethyl group 297.4 Moderate Boc cleavage at pH < 3 GPCR modulators
tert-Butyl (4-(4-chlorophenyl)carboxamidomethyl)pyridine-2-carboxylate 4-Chlorophenylcarboxamide 369.8 Low Acid-sensitive Anticancer agents

Biological Activity

tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and facilitates cellular penetration. The carbamate moiety allows for potential covalent interactions with biological macromolecules, particularly enzymes and receptors.

Synthesis

The synthesis of this compound typically involves several key reactions, including the use of tert-butyl carbamate and trifluoromethyl-substituted piperidine derivatives. The general synthetic pathway can be outlined as follows:

  • Starting Materials : tert-butyl carbamate and a suitable piperidine derivative.
  • Reagents : Common reagents include pyridine and methanesulfonyl chloride.
  • Reaction Conditions : The reaction is usually conducted at room temperature or under controlled conditions to optimize yield.

The yield can vary based on the specific conditions employed; however, yields exceeding 90% have been reported under optimal conditions .

Enzyme Interactions

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
Enzyme InhibitionGSK-3β0.48
Anti-cancer ActivityMCF Cell Lines25.72
Antibacterial ActivityMRSA0.78 - 3.125

Case Studies

  • Anti-Cancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against MCF cell lines, inducing apoptosis in a dose-dependent manner. In vivo studies showed reduced tumor growth in mice treated with this compound compared to controls .
  • Antibacterial Properties : The compound has shown efficacy against Gram-positive bacteria, including drug-resistant strains such as MRSA and VREfm, at concentrations comparable to last-resort antibiotics like vancomycin . This suggests potential for development as an antibacterial agent.
  • Neuroprotective Effects : In preliminary studies, the compound has been evaluated for its neuroprotective properties, particularly in models of oxidative stress, indicating a possible role in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been correlated with enhanced biological activity across various studies. Compounds with this substituent generally demonstrate superior potency compared to their non-fluorinated counterparts due to improved physicochemical properties that influence binding affinity and metabolic stability .

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